4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol
Description
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a heterocyclic compound featuring a pyridine core substituted at the 2- and 6-positions with 4,4-dimethyl-4,5-dihydrooxazol-2-yl groups and at the 4-position with a butanol-linked ether moiety.
Properties
Molecular Formula |
C19H27N3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxybutan-1-ol |
InChI |
InChI=1S/C19H27N3O4/c1-18(2)11-25-16(21-18)14-9-13(24-8-6-5-7-23)10-15(20-14)17-22-19(3,4)12-26-17/h9-10,23H,5-8,11-12H2,1-4H3 |
InChI Key |
UNJJMHQCGTYQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol typically involves multiple steps. One common method starts with the preparation of 2,6-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine, which is then reacted with 4-chlorobutan-1-ol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the oxazoline rings results in amines .
Scientific Research Applications
4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting microbial cell walls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives bearing bis(dihydrooxazolyl)pyridine frameworks. A key comparison is with Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate (CAS: 1243567-23-8), a commercially available analog listed in .
Structural and Functional Differences:
| Property | 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol | Ethyl 4-(2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)benzoate |
|---|---|---|
| Molecular Formula | C₃₂H₄₄N₄O₅ | C₃₄H₄₀N₄O₄ |
| Oxazoline Substituents | 4,4-dimethyl (electron-donating, reduced steric hindrance) | 4-isopropyl (bulkier, introduces chirality) |
| Pyridine 4-Position | Oxybutanol (polar, hydrogen-bonding capable) | Ethyl benzoate (lipophilic, ester functionality) |
| Predicted Solubility | Higher in polar solvents (e.g., water, ethanol) | Higher in organic solvents (e.g., DCM, ethyl acetate) |
| Potential Applications | Ligand in asymmetric catalysis, drug delivery systems | Catalysis, polymer additives, or metal-organic frameworks |
Key Observations:
The dimethyl groups may stabilize the oxazoline ring conformation through electron donation, whereas isopropyl groups introduce chirality, critical for enantioselective reactions.
Physicochemical Properties: The butanol moiety increases hydrophilicity, favoring aqueous solubility and biological compatibility. In contrast, the ethyl benzoate group enhances lipophilicity, making the analog suitable for organic-phase reactions or hydrophobic matrices .
Synthetic Considerations: While both compounds likely share a common bis(oxazoline)pyridine backbone, the terminal groups (butanol vs. ester) require divergent synthetic strategies. The ethyl benzoate derivative may involve esterification steps, whereas the target compound necessitates etherification and alcohol protection/deprotection.
Research Findings:
- Catalytic Performance : Bis(oxazoline)pyridine ligands are widely used in asymmetric catalysis. The dimethyl variant’s smaller substituents may improve metal coordination kinetics, while the isopropyl analog’s bulk could enhance stereoselectivity at the cost of reaction rate .
- Thermal Stability : Methyl groups typically confer higher thermal stability than branched alkyl chains (e.g., isopropyl), suggesting the target compound may outperform the ethyl benzoate derivative in high-temperature applications.
Biological Activity
The compound 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol is a derivative of pyridine and oxazole, known for its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and pharmacological properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : 347.4 g/mol
- CAS Number : 1303995-55-2
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and oxazole have shown activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | S. aureus | 31.25 μg/mL |
| Example B | E. coli | 62.5 μg/mL |
| Example C | M. tuberculosis | 40 μg/mL |
These findings suggest that 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol may possess similar antimicrobial efficacy due to its structural features that facilitate interaction with bacterial cell walls or metabolic pathways .
Antiproliferative Activity
In vitro studies have indicated that compounds related to this structure can inhibit the proliferation of cancer cells. For example:
| Study Reference | Cell Line | IC50 Value (μM) |
|---|---|---|
| Study A | Breast cancer | 0.03 - 3.3 |
| Study B | Pancreatic cancer | Not specified |
The compound's mechanism may involve disruption of microtubule dynamics or induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Study : A study assessed the activity of a related compound against multiple bacterial strains. Results showed a promising range of MIC values indicating effective inhibition at low concentrations .
- Antiproliferative Assessment : Another research project focused on the antiproliferative effects of pyridine derivatives in breast cancer cells. The results suggested significant cell cycle arrest and apoptosis induction at low concentrations .
Pharmacological Implications
The pharmacological profile of 4-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)butan-1-ol indicates potential applications in treating infections and cancers. Its ability to interact with biological targets suggests it could serve as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
